D-cysteine ethyl ester
Description
Contextualizing D-Cysteine within Thiol Biochemistry and Stereoisomerism
D-cysteine is a stereoisomer of the more common L-cysteine, a proteinogenic amino acid. nih.gov Both are distinguished by the presence of a thiol (-SH) group, which is highly reactive and central to its biological functions. fiveable.mewikipedia.orgwikipedia.org This sulfhydryl group can undergo oxidation to form a disulfide bond (-S-S-) with another cysteine residue, creating cystine. wikipedia.orglibretexts.org This disulfide bridging is a critical factor in the three-dimensional structure and stability of many proteins. fiveable.melibretexts.org
The chirality of cysteine, arising from its asymmetric α-carbon, results in two non-superimposable mirror-image forms: L-cysteine and D-cysteine. fiveable.methoughtco.com While L-amino acids are the predominant form found in natural proteins in animals and plants, D-amino acids are known to occur in some bacteria and are often produced through post-translational modifications. thoughtco.comuomustansiriyah.edu.iq Although most amino acids with the L-configuration are designated as (S) in the Cahn-Ingold-Prelog system, L-cysteine is an exception and is designated (R). Conversely, D-cysteine is the (S)-enantiomer. thoughtco.com This stereochemical difference is significant because biological systems, particularly enzymes, often exhibit high stereospecificity, interacting preferentially with one isomer over the other. fiveable.me The metabolic pathways for D- and L-isomers can differ substantially, which has implications for their therapeutic applications. sigmaaldrich.com
Derivatization Strategies for Enhancing Biological Activity: The Role of Esterification
To improve the therapeutic potential of compounds like cysteine, chemical modifications are often employed. biosynsis.com One such strategy is esterification, which involves reacting the carboxylic acid group of the amino acid with an alcohol. In the case of D-cysteine ethyl ester, the carboxyl group of D-cysteine is converted into an ethyl ester. biosynth.com
This derivatization serves several key purposes:
Enhanced Cell Permeability: The esterification of the carboxyl group neutralizes its negative charge, increasing the lipophilicity of the molecule. acs.orgfrontiersin.org This enhanced lipophilicity allows the resulting ester to more readily cross cellular membranes, which are primarily lipid-based. frontiersin.orgiu.edu
Increased Bioavailability: By facilitating entry into cells, esterification can significantly increase the intracellular concentration of the parent compound. frontiersin.org Once inside the cell, esterases can hydrolyze the ester bond, releasing D-cysteine to exert its effects. researchgate.net
Protection of Reactive Groups: The modification can protect the reactive thiol group from oxidation and other reactions in the extracellular environment, ensuring that a higher concentration of the active compound reaches its target site within the cell.
This strategy has been applied to various cysteine derivatives to improve their stability and delivery for therapeutic purposes. frontiersin.org
Historical Trajectories in this compound Research
Research into cysteine esters has a history rooted in the desire to enhance the delivery of cysteine and related thiols into cells. Early studies often focused on the L-isomer, L-cysteine ethyl ester (L-CYSee), investigating its potential to increase intracellular cysteine levels and influence redox-dependent cellular processes. researchgate.netfrontiersin.org For instance, S-nitroso-L-cysteine ethyl ester was synthesized to create a lipophilic compound that could cross cellular membranes and deliver nitric oxide intracellularly, a feat not easily achieved by the less permeable S-nitroso-L-cysteine. acs.org
The focus on D-isomers, including this compound (D-CYSee), is a more recent development in this research trajectory. frontiersin.org The rationale for exploring D-isomers stemmed from the observation that while L-thiol esters could have adverse effects due to their participation in metabolic pathways, D-thiol esters were expected not to enter these same pathways. frontiersin.org Early reports involving D-isomers demonstrated that disulfide esters like D-cystine dimethyl ester and D-cystine diethyl ester could reverse the adverse effects of opioids without impacting their analgesic properties. frontiersin.org This paved the way for investigating the monosulfide D-thiol ester, D-CYSee. frontiersin.org Research from the early 2020s began to systematically evaluate D-CYSee, particularly for its ability to counteract opioid-induced respiratory depression. frontiersin.orgiu.edunih.gov These studies established that D-CYSee, unlike its parent compound D-cysteine, was effective, suggesting its beneficial effects were dependent on its ability to enter cells. frontiersin.orgnih.gov
Significance of this compound in Contemporary Biomedical Sciences
In recent years, this compound has emerged as a compound of significant interest in biomedical research, primarily for its potential therapeutic applications. chemimpex.com A major area of investigation is its ability to counteract the life-threatening side effects of opioid analgesics like morphine and fentanyl. frontiersin.orgjax.org
Key research findings include:
Reversal of Opioid-Induced Respiratory Depression (OIRD): Studies in animal models have shown that D-CYSee can effectively reverse the depression of breathing and adverse changes in arterial blood-gas chemistry caused by morphine. frontiersin.orgiu.edunih.gov This effect is achieved without significantly diminishing the pain-relieving (antinociceptive) or sedative effects of the opioids. frontiersin.orgnih.gov
Overcoming Physical Dependence: Research suggests that D-CYSee may attenuate the development of physical dependence on morphine and fentanyl. frontiersin.orgjax.orgnih.gov It has been shown to reduce the withdrawal signs precipitated by opioid antagonists in dependent rats. frontiersin.orgjax.org The proposed mechanism involves overcoming the opioid-induced inhibition of cysteine transport into neurons. frontiersin.orgnih.gov
Cell-Permeant Antioxidant Properties: D-CYSee is recognized as a cell-penetrant antioxidant. frontiersin.orgnih.gov This property is crucial for its proposed mechanism of action, which involves mitigating redox-based changes and oxidative stress within cells that contribute to opioid dependence and side effects. frontiersin.orgchemimpex.com
The research highlights the therapeutic potential of D-CYSee as an adjunct to opioid therapy, offering a way to improve the safety profile of these powerful painkillers. nih.gov Its ability to act intracellularly, a direct result of its esterification, is central to its observed pharmacological effects. frontiersin.orgiu.edu
Research Findings on this compound (D-CYSee)
| Study Focus | Model | Key Finding | Reference |
| Morphine-Induced Respiratory Depression | Freely-moving rats | D-CYSee reversed morphine's negative effects on breathing and blood-gas chemistry without affecting analgesia. | frontiersin.org, nih.gov |
| Morphine Physical Dependence | Male Sprague Dawley rats | D-CYSee infusion reduced signs of naloxone-precipitated withdrawal, suggesting it attenuates the development of physical dependence. | frontiersin.org, nih.gov |
| Fentanyl Physical Dependence | Male Sprague Dawley rats | Co-injections of D-CYSee prevented the acquisition of and reversed established physical dependence to fentanyl. | jax.org, frontiersin.org |
| Morphine-Induced Blood-Gas Changes | Anesthetized rats | D-CYSee rapidly reversed the negative effects of morphine on arterial blood gas chemistry and the Alveolar-arterial gradient. | iu.edu, nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H11NO2S/c1-2-8-5(7)4(6)3-9/h4,9H,2-3,6H2,1H3/t4-/m1/s1 |
InChI Key |
YVKSGVDJQXLXDV-SCSAIBSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CS)N |
Canonical SMILES |
CCOC(=O)C(CS)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of D Cysteine Ethyl Ester
Synthesis of D-Cysteine Ethyl Ester
The synthesis of this compound is a multi-step process that begins with the production of the D-cysteine precursor, followed by a controlled esterification reaction designed to preserve the compound's critical stereochemistry.
Precursor Synthesis: D-Cysteine Generation
The generation of D-cysteine, the essential precursor for this compound, is accomplished through various methods, including enzymatic synthesis and industrial fermentation, distinguishing it from the more common extraction of L-cysteine from keratin (B1170402) sources. acs.orgacs.org
One notable enzymatic method involves the use of Pseudomonas putida, which can synthesize D-cysteine from 3-chloro-D-alanine and hydrogen sulfide (B99878). acs.org This bioconversion is catalyzed by the enzyme 3-chloro-D-alanine hydrogen chloride-lyase. acs.org Research has focused on optimizing the culture conditions for the bacterium and the reaction conditions to achieve high yields of D-cysteine. researchgate.net
In the mammalian brain, D-cysteine has been identified as an endogenous signaling molecule. acs.org Studies suggest that the enzyme serine racemase, known for generating the coagonist D-serine, may also possess cysteine racemase activity, converting L-cysteine to D-cysteine. acs.org This discovery points to a potential biosynthetic pathway in mammals, although it is not used for bulk production. acs.org
Industrial production of amino acids often relies on fermentation processes. While L-cysteine production through fermentation has been a significant challenge due to its cellular toxicity and strict metabolic regulation, methods have been developed for strains like Pantoea ananatis and Escherichia coli. bohrium.comnih.gov Similar principles can be applied to develop fermentation routes for D-amino acids, including D-cysteine, by employing engineered microorganisms.
Table 1: Comparison of D-Cysteine Synthesis Methods
| Method | Precursors/Substrates | Key Enzymes/Organisms | Primary Application |
|---|---|---|---|
| Enzymatic Synthesis | 3-chloro-D-alanine, Hydrogen sulfide | Pseudomonas putida (3-chloro-D-alanine hydrogen chloride-lyase) | Laboratory/Industrial Bioconversion |
| Biosynthesis (Mammalian) | L-Cysteine | Serine Racemase (putative) | Endogenous biological function |
| Fermentation | Glucose, Inorganic sulfur sources | Engineered E. coli or P. ananatis | Potential Industrial Production |
Esterification Techniques for D-Cysteine and Related Intermediates
The most common and direct method for synthesizing amino acid esters, including this compound, is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the amino acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, D-cysteine is reacted with absolute ethanol (B145695).
A frequently employed variation of this technique uses thionyl chloride (SOCl₂) as the reagent. When D-cysteine is suspended in ethanol, the dropwise addition of thionyl chloride generates hydrochloric acid in situ, which acts as the catalyst for the esterification. This method is efficient and typically results in the formation of the hydrochloride salt of the ester, this compound hydrochloride. The reaction is often initiated at low temperatures (e.g., in an ice bath) and then brought to reflux to ensure completion.
Other acid catalysts used for amino acid esterification include gaseous hydrogen chloride (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid. Another approach involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) or ethanol, which offers a convenient method for preparing amino acid esters at room temperature. acs.org
The general reaction scheme is as follows: HS-CH₂-CH(NH₂)-COOH (D-cysteine) + CH₃CH₂OH (Ethanol) --(Acid Catalyst)--> HS-CH₂-CH(NH₂)-COOCH₂CH₃ (this compound) + H₂O
Optimization of Reaction Conditions for Stereochemical Purity
Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount during the synthesis of this compound. Racemization, the conversion of the D-enantiomer into a mixture of D and L forms, can compromise the biological and chemical specificity of the final product.
Fischer esterification conditions are generally considered mild enough to prevent significant racemization of the α-carbon. However, the potential for racemization exists, particularly under harsh basic or acidic conditions or prolonged heating. Studies on peptide synthesis have shown that racemization of amino acid esters can be promoted by certain bases or by dissolution in mixtures of aliphatic ketones and carboxylic acids. acs.orgnih.gov For instance, the saponification (base-mediated hydrolysis) of peptide esters has been shown to cause some degree of racemization. cdnsciencepub.com
To ensure high stereochemical purity, the following conditions are optimized:
Temperature Control: The initial addition of reagents like thionyl chloride is performed at low temperatures (0-4 °C) to control the exothermic reaction. While the reaction may be refluxed to drive it to completion, prolonged exposure to high temperatures is avoided.
pH Management: Strongly basic conditions are avoided. The standard acid-catalyzed esterification leads to the formation of the hydrochloride salt, which protects the amino group and helps stabilize the product, minimizing base-catalyzed racemization pathways.
Reaction Time: The duration of the reaction is monitored to ensure complete esterification without unnecessary exposure to conditions that could promote side reactions, including racemization.
In the context of solid-phase peptide synthesis, studies involving C-terminal cysteine esters showed minimal epimerization (a form of racemization at a single stereocenter) under the standard basic conditions used for Fmoc deprotection (piperidine treatment), suggesting the ester is relatively stable under these specific circumstances. nih.gov This supports the view that standard esterification procedures, when carefully controlled, can yield this compound with high enantiomeric excess. nih.gov
Derivatization Reactions of this compound
The functional groups of this compound—the thiol (sulfhydryl), the primary amine, and the ester—allow for a variety of chemical transformations. These derivatization reactions are key to its application in synthesizing more complex molecules and bioconjugates.
S-Nitrosation Pathways
The thiol group of this compound is readily converted to an S-nitrosothiol (thionitrite), a class of compounds important in the biochemistry of nitric oxide. nih.gov This transformation, known as S-nitrosation, results in the formation of S-nitroso-D-cysteine ethyl ester.
A common method for this synthesis involves the direct S-nitrosation of this compound hydrochloride using a nitrosating agent. acs.org One effective agent is ethyl nitrite (B80452) (C₂H₅ONO), which reacts with the thiol group in a solvent like methanol at low temperatures. acs.orgnih.gov Another pathway utilizes an acidified solution of sodium nitrite (NaNO₂). nih.govresearchgate.net The reaction with sodium nitrite is highly pH-dependent; below pH 3.5, the primary nitrosating species is believed to be NO⁺ (or H₂NO₂⁺), while at higher pH, N₂O₃ is the likely agent. researchgate.net
The resulting S-nitroso-D-cysteine ethyl ester is often a colored (typically red) compound. nih.gov While relatively stable in crystalline form, it can decompose in solution, a process often catalyzed by trace metal ions. acs.org The esterification of the parent D-cysteine makes the S-nitroso derivative more lipophilic, allowing it to cross cellular membranes more readily than S-nitroso-D-cysteine itself. acs.org
Table 2: S-Nitrosation Reagents for Cysteine Ethyl Ester
| Nitrosating Agent | Typical Reaction Conditions | Product |
|---|---|---|
| Ethyl Nitrite (C₂H₅ONO) | Methanol, 0-4 °C | S-nitroso-D-cysteine ethyl ester |
| Sodium Nitrite (NaNO₂) / Acid (e.g., HCl) | Aqueous acidic solution (pH < 4), ice bath | S-nitroso-D-cysteine ethyl ester |
Peptide and Protein Conjugation Strategies
This compound can be conjugated to peptides and proteins through reactions targeting its amine or thiol groups, making it a useful tool in bioconjugation and peptide synthesis.
Amide Bond Formation: The primary amine of this compound can react with a carboxylic acid on a peptide or protein to form an amide (peptide) bond. This reaction typically requires a coupling agent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. neulandlabs.com This approach allows for the attachment of the this compound moiety to the C-terminus or to acidic side chains (aspartic or glutamic acid) of a peptide.
Thiol-Based Conjugation: The nucleophilic thiol group is a common target for site-specific protein modification. bohrium.comneulandlabs.com
Maleimide (B117702) Chemistry: The thiol can react with a maleimide group incorporated into a peptide or protein via a Michael addition reaction. This forms a stable thioether bond and is one of the most widely used methods for cysteine-specific conjugation. bohrium.comfrontiersin.org
Haloacetyl Chemistry: Reagents like iodoacetamide (B48618) can be attached to a protein, and the thiol group of this compound can then displace the iodide in a nucleophilic substitution reaction. bohrium.com
Disulfide Bonds: The thiol can form a disulfide bond with another cysteine residue on a peptide or protein. While this bond is reversible under reducing conditions, it is a common strategy for linking molecules.
Side-Chain Anchoring in SPPS: In solid-phase peptide synthesis (SPPS), Fmoc-protected this compound can be anchored to a trityl chloride resin via its thiol side chain. nih.gov This leaves the N-terminus free for peptide chain elongation. Subsequent cleavage from the resin yields a peptide with a C-terminal this compound. nih.gov
These conjugation strategies enable the incorporation of this compound into larger biomolecules, where its specific stereochemistry and functional groups can be used to probe biological systems or create novel therapeutic agents.
Formation of Disulfide Analogs (e.g., D-Cystine Diethyl Ester)
The thiol group of this compound is readily susceptible to oxidation, leading to the formation of its corresponding disulfide analog, D-cystine diethyl ester. This transformation is a key reaction in peptide and protein chemistry, as disulfide bridges play a crucial role in stabilizing the tertiary and quaternary structures of proteins. The oxidation of two molecules of this compound results in the formation of a single molecule of D-cystine diethyl ester, a dimeric compound linked by a disulfide bond (-S-S-). Various methods have been employed to achieve this conversion, ranging from simple air oxidation to the use of specific chemical oxidizing agents. The choice of oxidant and reaction conditions can influence the reaction rate and yield.
Common Oxidation Methods for Disulfide Bond Formation:
Air Oxidation: This is one of the simplest methods for forming disulfide bonds. The reaction is typically carried out by dissolving the thiol-containing compound in an aqueous or aqueous/organic medium at a slightly alkaline pH (around 7.5-8.5) and exposing it to atmospheric oxygen. nih.govresearchgate.net To minimize the formation of intermolecular disulfide bonds in other contexts, high dilution is often employed. nih.gov The process relies on the spontaneous folding of molecules into conformations that facilitate the correct pairing of cysteine residues. nih.govresearchgate.net
Dimethyl Sulfoxide (DMSO): DMSO is a mild and effective oxidizing agent for the conversion of thiols to disulfides. researchgate.netresearchgate.netnih.gov Studies have shown that L-cysteine and its esters, when dissolved in DMSO, undergo an oxidation process to form the corresponding disulfide. researchgate.net The reaction rate is influenced by the concentration of DMSO. nih.gov This method is advantageous due to the relatively gentle reaction conditions.
Iodine (I₂): Iodine is a widely used reagent for the synthesis of disulfides from thiols. It can be used in stoichiometric amounts or as a catalyst in aerobic oxidations, presenting a more sustainable approach. nih.gov A study on iodine-catalyzed aerobic oxidation of various thiols demonstrated good to excellent yields of the corresponding disulfides. For instance, N-(tert-butoxycarbonyl)-L-cysteine methyl ester was oxidized to its disulfide with a 66% yield using 5 mol% of I₂ in ethyl acetate (B1210297) under an oxygen atmosphere at 70°C. nih.gov
The following table provides a comparative overview of common methods for the oxidation of cysteine derivatives to their corresponding disulfides.
| Oxidation Method | Typical Reagents and Conditions | Advantages | Considerations |
|---|---|---|---|
| Air Oxidation | Atmospheric oxygen, slightly alkaline pH (7.5-8.5), aqueous or aqueous/organic solvent. nih.govresearchgate.net | Simple, mild, and does not require additional chemical oxidants. | Can be slow and may require high dilution to prevent intermolecular reactions. nih.gov |
| Dimethyl Sulfoxide (DMSO) | DMSO as solvent and oxidant. researchgate.netresearchgate.netnih.gov | Mild reaction conditions. | Reaction rate is dependent on DMSO concentration. nih.gov |
| Iodine | I₂ (stoichiometric or catalytic), often in a solvent like ethyl acetate. nih.gov | Effective for a wide range of thiols, can be used catalytically with oxygen as the terminal oxidant for a greener process. nih.gov | Stoichiometric use generates waste; catalytic systems may require elevated temperatures. nih.gov |
Other Functional Group Modifications
Beyond the formation of disulfide bonds, the functional groups of this compound—the primary amine, the thiol, and the ethyl ester—can undergo a variety of chemical transformations. These modifications are instrumental in synthesizing a diverse range of derivatives for applications in medicinal chemistry, materials science, and chemical biology.
N-Acylation: The primary amine group of this compound can be readily acylated to form amides. This is a common strategy in the synthesis of peptides and other biologically active molecules. For example, amide conjugates of L-cysteine ethyl ester with non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized, combining the properties of both molecules. nih.gov The reaction typically involves coupling the amine with a carboxylic acid, which is often activated using a coupling reagent, or with a more reactive acylating agent like an acyl chloride or anhydride.
S-Alkylation: The nucleophilic thiol group is susceptible to alkylation by various electrophiles, such as alkyl halides, to form thioethers. nih.gov This reaction is a versatile method for introducing a wide array of substituents at the sulfur atom, thereby modifying the steric and electronic properties of the molecule. Improved methods for the S-alkylation of cysteine derivatives have been developed to achieve good yields and high purity. nih.gov
Thiol-ene Reaction: The thiol group of this compound can participate in thiol-ene "click" reactions. This is a highly efficient and often photo-initiated radical addition reaction between a thiol and an alkene (an "ene") to form a thioether. wikipedia.org This reaction is known for its high yield, stereoselectivity, and rapid rate. wikipedia.org For instance, L-cysteine derivatives have been successfully added to polymers via the thiol-ene reaction. nih.gov A study on the synthesis of a bio-based internal emulsifier utilized a photo-click, thiol-ene reaction between a cysteine derivative and castor oil, achieving high conversion rates. rsc.org
The table below summarizes some of the key functional group modifications of this compound.
| Functional Group | Reaction Type | Typical Reagents | Product | Reference Example |
|---|---|---|---|---|
| Amine (-NH₂) | N-Acylation | Activated carboxylic acids, acyl chlorides, anhydrides. | Amide | Amide conjugates of L-cysteine ethyl ester with NSAIDs. nih.gov |
| Thiol (-SH) | S-Alkylation | Alkyl halides. | Thioether | General method for S-alkylation of cysteine derivatives. nih.gov |
| Thiol (-SH) | Thiol-ene Reaction | Alkenes, often with a radical initiator (e.g., photoinitiator). | Thioether | Photo-click reaction of a cysteine derivative with castor oil. rsc.org |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including amino acid derivatives like this compound. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources.
One promising green approach for transformations involving amino acid esters is the use of enzymatic catalysis. For example, the chemoenzymatic polymerization of thiol-unprotected L-cysteine ethyl ester has been achieved using proteinase K in an aqueous solution. nih.gov This method allows for the synthesis of oligo(L-cysteine) under mild, environmentally benign conditions. Such biocatalytic methods could potentially be adapted for transformations of this compound, possibly with enzymes that exhibit the appropriate stereoselectivity.
For the synthesis of the this compound molecule itself, traditional methods often rely on reagents like thionyl chloride, which are not ideal from a green chemistry perspective. Greener alternatives for the esterification of amino acids are being explored. These include:
Enzymatic Esterification: The use of enzymes, such as lipases, to catalyze the esterification of amino acids in non-aqueous or solvent-free systems is a well-established green technique. This approach offers high selectivity and avoids the use of harsh acidic or basic catalysts. The enzymatic esterification of various compounds, including phenolics, has been optimized to achieve high product yields.
Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites, sulfated zirconia, and ion-exchange resins, offer a more environmentally friendly alternative to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions. These catalysts can be easily separated from the reaction mixture and are often reusable, which simplifies product purification and reduces waste.
Greener Solvents and Reagents: The use of less hazardous solvents, such as ethanol, is a key aspect of green synthesis. The synthesis of a bio-based emulsifier through a thiol-ene reaction was highlighted as a green method in part due to the use of ethanol as a solvent. rsc.org Additionally, replacing hazardous reagents with safer alternatives, such as using trimethylchlorosilane in methanol for the esterification of amino acids, presents a more convenient and milder method compared to traditional approaches. mdpi.com The development of synthetic routes in alternative solvent systems, such as ionic liquids, is also an active area of research in green chemistry.
Biochemical and Cellular Mechanisms of D Cysteine Ethyl Ester Action
Membrane Permeability and Intracellular Delivery Mechanisms of D-Cysteine Ethyl Ester
This compound (D-CYSee) is a cell-permeant monosulfide thiol ester designed for enhanced intracellular delivery of D-cysteine. researchgate.netnih.gov Its efficacy in various biological models is largely attributed to its ability to readily cross cellular membranes, a characteristic not shared by its parent thiol, D-cysteine. iu.edunih.govjax.orgresearcher.life The ethyl ester modification increases the lipophilicity of the D-cysteine molecule, facilitating its passage through the lipid bilayers of cell membranes. nbinno.com This enhanced permeability allows D-CYSee to rapidly elevate intracellular cysteine levels, which is considered key to its biological activity. iu.edunih.govnih.gov The failure of externally administered D-cysteine to replicate the effects of D-CYSee in several studies underscores the essential role of intracellular entry for the compound's mechanism of action. nih.govfrontiersin.orgnih.gov Researchers operate on the expectation that D-thiol esters can rapidly enter cells and neurons with an efficiency comparable to their L-thiol ester counterparts. nih.govfrontiersin.org This efficient cellular uptake is a prerequisite for its subsequent roles in modulating intracellular processes. nih.govfrontiersin.org
Once inside the cell, this compound is believed to undergo hydrolysis by intracellular enzymes known as carboxylesterases. nih.gov This enzymatic action cleaves the ethyl ester bond, releasing D-cysteine and ethanol (B145695) into the cellular milieu. nih.gov This process effectively "traps" the D-cysteine within the cell, as the now more polar amino acid cannot easily diffuse back across the cell membrane. The intracellular release of D-cysteine is a critical step, as it provides the raw substrate for various downstream cellular functions, including the modulation of the intracellular redox state. nih.gov The de-esterification allows the liberated D-cysteine to participate in intracellular biochemical pathways. researchgate.net
The structural modification of D-cysteine into its ethyl ester form significantly enhances its ability to penetrate cells compared to the parent amino acid. Studies have consistently demonstrated that D-CYSee can elicit biological effects where D-cysteine is inactive or only modestly effective, a difference attributed to their disparate cell permeability. iu.edunih.govresearcher.life For instance, in studies examining the reversal of morphine-induced respiratory depression, intravenous D-CYSee effectively counteracted the opioid's effects, whereas D-cysteine had no effect. nih.govnih.gov Similarly, D-CYSee, but not D-cysteine, was found to reduce the signs of naloxone-precipitated withdrawal in morphine-dependent rats, further suggesting that the rapid entry of D-CYSee into cells and neurons is crucial for its efficacy. frontiersin.orgnih.govnih.gov This evidence strongly supports the hypothesis that esterification is a successful strategy for bypassing the poor membrane permeability of the parent thiol, D-cysteine. nih.gov
Table 1: Comparative Efficacy of this compound vs. D-Cysteine
| Experimental Model | Effect of this compound (D-CYSee) | Effect of D-Cysteine | Inference on Cell Penetration | Source |
|---|---|---|---|---|
| Morphine-induced changes in arterial blood gas chemistry | Rapidly reversed negative effects on pH, pCO₂, pO₂, and sO₂. | Injections were without effect. | D-CYSee readily enters cells to exert its effects, unlike D-cysteine. | iu.edunih.govresearcher.life |
| Morphine-induced respiratory depression in freely-moving rats | Elicited a rapid and sustained reversal of adverse effects. | Was inactive. | Intracellular entry is key to the activity of the thiol ester. | nih.gov |
Role in Intracellular Redox Homeostasis
This compound functions as a cell-penetrant antioxidant, playing a significant role in maintaining intracellular redox homeostasis. jax.orgfrontiersin.org By efficiently delivering D-cysteine into the cell, D-CYSee provides the precursor for the synthesis of important antioxidant molecules and can itself act as a reducing agent. nih.gov This ability to affect the intracellular redox status is believed to be a key component of its mechanism of action. nih.gov Chronic exposure to various substances can cause oxidative stress and disrupt redox and glutathione (B108866) homeostasis; therapeutics like D-CYSee that can overcome this redox imbalance are of clinical interest. frontiersin.orgnih.gov
D-CYSee modulates pathways associated with oxidative stress. frontiersin.org Conditions such as opioid administration can lead to a shift in the cellular redox state towards a more oxidative status by reducing intracellular levels of reducing agents. iu.edunih.gov This can involve the inhibition of cysteine transport into neurons, leading to reduced intracellular cysteine levels and an accompanying increase in the oxidative status of the cell. jax.orgfrontiersin.orgnih.gov By providing an alternative route for cysteine to enter the cell, D-CYSee can counteract this deficit. jax.org The delivered D-cysteine can help replenish the pool of intracellular thiols, which are critical for neutralizing reactive oxygen species (ROS). nbinno.com Bolstering these defenses helps protect cellular components like DNA, proteins, and lipids from oxidative damage. nbinno.com
The antioxidant effects of this compound are multifactorial. frontiersin.org The primary mechanism is its ability to increase intracellular concentrations of cysteine, a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. nbinno.com By fueling GSH synthesis, D-CYSee strengthens the cell's primary defense against ROS. nbinno.com The thiol group of the delivered cysteine can also directly scavenge free radicals. pnas.org The interaction of cysteine disulfides with hydroxyl radicals can lead to the formation of sulfenic acid, which is itself a potent antioxidant, creating a two-tiered defense against reactive oxygen species. pnas.org While supplying reducing equivalents is a plausible mechanism, some research suggests it may not be the sole explanation for its effects, as other potent cell-permeable reducing agents have shown minimal effects in similar models. nih.govfrontiersin.org This indicates that D-CYSee may also interact with specific redox-sensitive signaling pathways. nih.gov
Intracellular Signaling Pathways Modulated by this compound
The mechanisms of action for D-thiol esters like D-CYSee are considered to be complex and multi-faceted, involving interactions with various intracellular signaling pathways. frontiersin.org Research suggests that D-CYSee may modulate glutamatergic pathways that utilize N-methyl-D-aspartate (NMDA) receptors. frontiersin.org Additionally, potential interactions with plasma membrane ion channels, receptors, enzymes, and other intracellular signaling proteins have been proposed, although specific targets are still under investigation. nih.gov
Other potential mechanisms of action for D-CYSee that have been theorized include:
Direct binding to the D-cysteine binding protein, myristoylated alanine-rich C-kinase substrate (MARCKS). frontiersin.org
Modulation of μ-opioid receptor (μ-OR)-β-arrestin cell signaling events. frontiersin.org
Conversion to S-nitroso-D-CYSee through nitric oxide synthase-dependent processes, which may then act as an intracellular S-nitrosylating agent. frontiersin.org
The observation that D-cysteine itself fails to produce the same effects suggests that the intracellular delivery of the thiol moiety by D-CYSee is essential for modulating these thiol-associated signaling mechanisms. frontiersin.org
Thiol-Dependent Signaling Mechanisms
The mechanisms of action for this compound are largely attributed to its nature as a thiol-containing compound. Research indicates that its biological effects are likely multifactorial and deeply rooted in thiol-dependent intracellular signaling pathways. nih.govfrontiersin.org A key finding supporting this is the observed inefficacy of its parent compound, D-cysteine, in producing similar effects. frontiersin.orgresearchgate.netjax.org This suggests that the ethyl ester group, which enhances cell permeability, is crucial for allowing the molecule to enter cells and initiate these thiol-associated signaling events. nih.govjax.org
Once inside the cell, this compound can participate in redox-dependent processes. frontiersin.org The thiol group (-SH) is a potent reducing agent and can influence the cellular redox state, though its actions are not solely as a generic antioxidant. For instance, the potent cell-permeable antioxidant N-acetyl-L-cysteine methyl ester (L-NACme) had minimal effect on the ventilatory-depressant actions of morphine, suggesting that the effects of this compound are more specific than simply supplying reducing equivalents. frontiersin.org The intracellular delivery of the thiol moiety appears to be the critical step for its therapeutic actions, such as overcoming opioid dependence. nih.gov
Interaction with Neurotransmitter Systems (e.g., Opioid Receptor Signaling)
A significant area of research on this compound has been its interaction with the opioid neurotransmitter system. Studies have demonstrated its ability to counteract the adverse effects of opioids like morphine and fentanyl. researchgate.netfrontiersin.org Specifically, this compound has been shown to prevent and reverse physical dependence on opioids and to overcome opioid-induced respiratory depression (OIRD). nih.govfrontiersin.org
The compound appears to modulate the consequences of µ-opioid receptor (µ-OR) activation. frontiersin.orgjax.org For example, naloxone-precipitated withdrawal signs in morphine-dependent rats were significantly reduced by the administration of this compound. nih.govfrontiersin.orgresearchgate.net This intervention diminished a range of withdrawal behaviors, as well as physiological signs like hypertension, tachycardia, hypothermia, and body weight loss. nih.gov An important aspect of its action is that it appears to reverse the adverse effects of opioids without significantly diminishing their analgesic properties. jax.org This suggests a nuanced interaction with opioid signaling pathways, possibly sparing the G-protein-mediated analgesic signaling while modulating other pathways, such as those involving β-arrestin. jax.org The ability of this compound to overcome established physical dependence highlights its potential to interact with and reverse neuroadaptations caused by chronic opioid exposure. nih.gov
Influence on Cysteine Uptake via Transporters (e.g., Excitatory Amino Acid Transporter Type 3/EAAC1)
The mechanism by which this compound influences neuronal function is closely linked to cysteine transport systems. A key molecular mechanism underlying the development of opioid dependence is the inhibition of the excitatory amino acid transporter type 3 (EAAT3), also known as EAAC1, by opioids like morphine. nih.govfrontiersin.orgpnas.org This transporter is responsible for the uptake of cysteine into neurons. biorxiv.org Cysteine is a crucial precursor for the synthesis of glutathione, a major intracellular antioxidant. biorxiv.org
By inhibiting EAAT3, morphine reduces the intracellular availability of cysteine, potentially leading to oxidative stress and other cellular changes that contribute to dependence. frontiersin.orgpnas.org Because this compound is cell-permeant, it can bypass this opioid-induced blockade of the EAAT3 transporter. frontiersin.orgjax.org Its lipophilic ethyl ester group allows it to diffuse across the cell membrane, delivering D-cysteine directly into the neuron. jax.org The ineffectiveness of externally applied D-cysteine, which relies on transporters like EAAT3 for entry, further underscores the importance of this compound's ability to circumvent this transport system. nih.govjax.org This mechanism allows it to restore intracellular thiol levels and counteract the downstream consequences of opioid-induced transporter inhibition. nih.govfrontiersin.org
Modulation of Ion Channel Activity (e.g., Intracellular Ca2+ Activity in Neurons)
Emerging evidence suggests that this compound can modulate neuronal ion channel activity, specifically influencing intracellular calcium (Ca²⁺) levels. A study focusing on neurons isolated from the superior cervical ganglion found that this compound reverses fentanyl-mediated inhibition of "intrinsic Ca²⁺ activity". researchgate.net Calcium is a critical second messenger in neurons, and its intracellular concentration regulates a vast array of processes, from neurotransmitter release to gene expression. frontiersin.org Opioid receptor activation is known to modulate voltage-gated calcium channels, which can impact neuronal excitability. frontiersin.org While the precise mechanisms are still under investigation, the ability of this compound to counteract opioid effects on Ca²⁺ activity points to another level of its interaction with neuronal signaling pathways. researchgate.net It is hypothesized that these effects are part of the intracellular signaling events initiated by the entry of the thiol ester into the neuron. nih.govfrontiersin.org
Stereospecificity in Biochemical Processes: this compound versus L-Cysteine Ethyl Ester
The biological effects of cysteine ethyl ester exhibit clear stereospecificity, with the D- and L-isomers often producing distinct physiological outcomes. This divergence is primarily attributed to their differential engagement with stereospecific metabolic pathways.
Differential Metabolic Pathways
A key hypothesis regarding the different effects of D- and L-cysteine ethyl esters is that the L-isomer readily enters into endogenous metabolic pathways, while the D-isomer does not, or does so to a much lesser extent. jax.org L-amino acids are the common building blocks of proteins and substrates for many enzymes in mammals, whereas D-amino acids are less common and are often metabolized by different enzymatic systems, such as D-amino acid oxidase. nih.gov This difference in metabolic fate is thought to underlie the distinct biological and toxicological profiles of the two stereoisomers. jax.org The cell-penetrating ability of both D- and L-thiol esters is expected to be similar, meaning the differences in their effects likely arise from post-entry intracellular processes. jax.org
Distinct Biological Outcomes
The differential metabolism of D- and L-cysteine ethyl ester leads to markedly different biological outcomes. One of the most striking examples is seen in their effects on respiration in the context of opioid administration. While both L- and this compound can reverse opioid-induced respiratory depression, suggesting the core mechanism for this effect is not stereospecific, the L-isomer produces severe adverse effects on the upper airways that are not observed with the D-isomer. L-cysteine ethyl ester can induce obstruction or collapse of the larynx and vocal folds, an effect not seen with this compound.
This indicates that the adverse airway effects of the L-isomer involve stereospecific mechanisms, likely linked to its metabolism. In contrast, the beneficial effect of reversing respiratory depression is independent of these stereospecific pathways. This distinction is critical from a therapeutic standpoint, as this compound retains the desired effect on OIRD without the dangerous side effects associated with its L-counterpart. jax.org
Applications of D Cysteine Ethyl Ester in Biomedical Research Models Non Human
Investigation in Neurological Research Models
D-CYSee has been extensively studied in rodent models to understand its effects on the central nervous system, especially in the context of opioid-related complications.
Opioid-induced respiratory depression (OIRD) is a life-threatening side effect of opioid use. Research in rodent models has demonstrated that D-CYSee can effectively reverse the dangerous effects of opioids on breathing. frontiersin.orgnih.govnih.gov In freely-moving Sprague Dawley rats, intravenous administration of morphine led to a significant depression of breathing, characterized by decreased tidal volume, minute ventilation, and inspiratory drive. frontiersin.org Subsequent injections of D-CYSee prompted an immediate and sustained reversal of these respiratory-depressant effects. frontiersin.orgnih.govnih.gov
Furthermore, studies have shown that D-CYSee can also reverse the negative effects of morphine on arterial blood-gas chemistry. frontiersin.orgnih.govresearcher.lifenih.gov Morphine-induced decreases in arterial blood pH, pO2, and sO2, along with increases in pCO2, were all indicative of reduced ventilatory drive. A single dose of D-CYSee was sufficient to immediately reverse these detrimental changes. frontiersin.orgnih.gov Notably, the parent compound, D-cysteine, did not produce the same restorative effects, suggesting that the ethyl ester form is crucial for its activity, likely due to enhanced cell penetration. frontiersin.orgnih.govnih.gov The beneficial effects of D-CYSee on OIRD were achieved without significantly diminishing the analgesic or sedative properties of morphine. nih.goviu.edu
| Parameter | Effect of Morphine | Effect of Subsequent D-CYSee Administration | Reference |
|---|---|---|---|
| Tidal Volume | Decrease | Immediate and sustained reversal | frontiersin.org |
| Minute Ventilation | Decrease | Immediate and sustained reversal | frontiersin.org |
| Inspiratory Drive | Decrease | Immediate and sustained reversal | frontiersin.org |
| Arterial Blood pH | Decrease | Immediate reversal | frontiersin.org |
| Arterial pCO2 | Increase | Immediate reversal | frontiersin.org |
| Arterial pO2 | Decrease | Immediate reversal | frontiersin.org |
The development of physical dependence is a significant challenge associated with long-term opioid use. Studies in rodent models suggest that D-CYSee may play a role in mitigating this dependence. In male Sprague Dawley rats, the administration of the opioid receptor antagonist naloxone (B1662785) after prolonged morphine treatment induced clear signs of withdrawal. frontiersin.orgnih.govdntb.gov.ua However, when D-CYSee was co-administered with morphine, these withdrawal signs were significantly reduced. frontiersin.orgnih.gov
Further research has indicated that D-CYSee can not only prevent the development of physical dependence but may also reverse established dependence. frontiersin.orgnih.gov When D-CYSee infusion was initiated after 36 hours of morphine treatment, it diminished naloxone-precipitated withdrawal symptoms, including hypertension, tachycardia, and body weight loss. frontiersin.org Again, D-cysteine alone did not have the same effect, highlighting the importance of the ethyl ester derivative. frontiersin.orgnih.gov Similar results were observed in studies with fentanyl, where co-injections of D-CYSee prevented the acquisition of physical dependence and reversed acquired dependence to the opioid in male rats. jax.org These findings suggest that D-CYSee and its analogs could be valuable for developing new treatments for opioid use disorders. researchgate.net
Research has identified endogenous D-cysteine as a regulator of neural progenitor cell (NPC) dynamics in the mammalian brain. nih.govnih.govjohnshopkins.edu Studies on cultured mouse embryonic NPCs showed that D-cysteine reduces their proliferation by approximately 50%. nih.govnih.govbiorxiv.org This anti-proliferative effect is not observed with L-cysteine or D-serine. nih.govnih.govbiorxiv.org The mechanism behind this effect appears to be mediated by the transcription factors FoxO1 and FoxO3a. nih.govnih.govbiorxiv.org While these studies focus on D-cysteine, they provide a foundation for understanding the potential roles of D-cysteine derivatives like D-CYSee in neurodevelopmental processes. The ability of D-CYSee to readily enter cells could make it a useful tool for further investigating these pathways.
The effects of D-CYSee on OIRD point to its ability to modulate key functions within the central nervous system, particularly those related to ventilatory control. frontiersin.orgnih.gov The rapid reversal of morphine's effects on breathing suggests that D-CYSee may act as a respiratory stimulant or interfere with the inhibitory actions of µ-opioid receptor activation. frontiersin.orgnih.gov The exact mechanisms are still under investigation, but it is believed that the ability of D-CYSee and related thiol esters to enter cells is crucial for their beneficial effects. nih.govresearcher.lifenih.goviu.edu These compounds may influence intracellular signaling cascades that mediate morphine-induced ventilatory depression. The effects of these thiolesters on changes in arterial blood gas chemistry and the Alveolar-arterial gradient caused by morphine are likely to involve both central and peripheral mechanisms, given their ability to enter the brain, lungs, and peripheral chemoreceptors. researcher.lifenih.gov
Role in Medicinal Chemistry and Drug Discovery Research
Beyond its direct biological effects, this compound is a valuable molecule in the field of medicinal chemistry and drug discovery.
This compound hydrochloride is recognized as a versatile building block in the synthesis of a variety of pharmaceuticals and biochemicals. chemimpex.com It serves as a precursor in the creation of peptides and proteins, making it highly valuable in medicinal chemistry and biochemistry. chemimpex.com Its applications in pharmaceutical development are particularly noted in the synthesis of compounds targeting neurological disorders, where it can enhance drug efficacy and bioavailability. chemimpex.com The unique properties of D-CYSee, including improved bioavailability and stability compared to other cysteine derivatives, make it a preferred choice for researchers and formulators. chemimpex.com
Development of Therapeutic Agents Targeting Oxidative Stress
This compound is under investigation in non-human biomedical research models for its potential as a therapeutic agent against oxidative stress. As a cell-permeant antioxidant D-thiol ester, its primary mechanism of action is believed to be its ability to readily cross cell membranes and deliver D-cysteine intracellularly. This increases the availability of cysteine, a crucial precursor for the synthesis of glutathione (B108866) (GSH), one of the most important endogenous antioxidants.
While much of the detailed research in this specific therapeutic area has focused on the related compound N-acetyl-L-cysteine ethyl ester (NACET), the findings provide a strong rationale for the therapeutic potential of this compound. Studies on NACET have shown that it is more efficient than N-acetyl-L-cysteine (NAC) at increasing intracellular GSH levels and protecting cells from oxidative damage. For instance, in models of retinal diseases where oxidative stress is a key pathological factor, NACET has demonstrated superior protective effects compared to NAC. This is attributed to its enhanced lipophilicity and cell permeability, properties shared by this compound.
The research into this compound for mitigating oxidative stress is part of a broader strategy to develop more effective antioxidant therapies. By ensuring a more efficient delivery of cysteine into cells, this compound and similar compounds may help to bolster the cell's natural antioxidant defenses, offering a promising approach for conditions associated with oxidative damage.
Design of Analgesia-Promoting Agents without Respiratory Depression
A significant area of application for this compound in non-human research models is in the development of safer opioid analgesics. Opioids like morphine are highly effective for pain relief, but their use is limited by severe side effects, most notably respiratory depression. Research in animal models, particularly Sprague-Dawley rats, has shown that this compound can counteract the adverse effects of morphine on breathing without diminishing its analgesic properties. frontiersin.orgchemimpex.comjax.org
Studies have demonstrated that intravenous administration of this compound can rapidly and sustainably reverse morphine-induced respiratory depression, including the depression of tidal volume, minute ventilation, and peak inspiratory flow. chemimpex.com Furthermore, it has been shown to correct deleterious changes in arterial blood-gas chemistry, such as decreased pH and pO2, and increased pCO2, that result from opioid-induced ventilatory depression. frontiersin.orgnih.govcreative-biolabs.com
A crucial finding from this research is that this compound does not significantly affect the sedative or antinociceptive (pain-relieving) effects of morphine. frontiersin.orgchemimpex.com This selective action makes it a promising candidate for an adjunctive therapy to be co-administered with opioids to improve their safety profile. The parent compound, D-cysteine, which is not cell-permeable, did not show the same beneficial effects, highlighting the importance of the ethyl ester form for intracellular action. frontiersin.orgchemimpex.com
The table below summarizes the findings from a study investigating the effect of this compound on morphine-induced changes in arterial blood gases in rats.
| Parameter | Morphine + Vehicle | Morphine + this compound |
| pH | Decreased | Reversal of Decrease |
| pCO2 | Increased | Reversal of Increase |
| pO2 | Decreased | Reversal of Decrease |
| sO2 | Decreased | Reversal of Decrease |
Biochemical Assay Development and Mechanistic Studies
Elucidating Intracellular Phenomena
This compound's utility in biochemical assays and mechanistic studies stems from its ability to penetrate cell membranes, a property not shared by its parent molecule, D-cysteine. This characteristic allows researchers to specifically investigate the role of intracellular cysteine and thiol-redox signaling in various cellular processes.
In studies of opioid action, for example, the differential effects of this compound and D-cysteine are used to distinguish between extracellular and intracellular mechanisms. The observation that this compound, but not D-cysteine, can reverse certain effects of morphine provides strong evidence that the underlying mechanisms are intracellular. nih.gov This approach helps to elucidate the intracellular signaling pathways that are modulated by opioid administration and subsequent thiol-based interventions.
The compound is also used to probe the importance of intracellular cysteine availability in the context of opioid dependence and withdrawal. By providing an exogenous source of intracellular cysteine, researchers can study how this influences cellular adaptations to chronic opioid exposure. nih.gov These studies are critical for understanding the molecular changes that lead to dependence and for identifying new therapeutic targets.
Understanding Disease Mechanisms
In non-human models, this compound is a valuable tool for investigating the molecular mechanisms of diseases, particularly those involving oxidative stress and neurological disorders. A prominent example is its use in research on opioid use disorder.
One of the proposed mechanisms for the development of opioid dependence is the inhibition of the excitatory amino acid transporter 3 (EAA3) by morphine, which leads to a reduction in cysteine uptake by neurons. acs.orgresearchgate.netjax.org This cysteine deficiency is thought to contribute to the development of dependence. By using the cell-permeant this compound, researchers can bypass the EAA3 transporter and restore intracellular cysteine levels.
Studies in rats have shown that co-administration of this compound with morphine can reduce the signs of naloxone-precipitated withdrawal. nih.govresearchgate.netjax.org This finding supports the hypothesis that impaired cysteine transport and the resulting intracellular deficit play a key role in the pathophysiology of opioid dependence. By modulating these intracellular processes, this compound helps to unravel the complex redox-based mechanisms and signaling pathways involved in the acquisition of physical dependence on opioids. nih.gov
Protein Engineering and Modification Applications
The unique chemical properties of the cysteine residue, particularly its thiol group, make it a cornerstone of protein engineering and modification. The high nucleophilicity and relatively low abundance of cysteine in proteins allow for site-selective chemical modifications, which are crucial for a wide range of applications, from developing therapeutic proteins to creating tools for biochemical research.
This compound hydrochloride is utilized in the field of protein engineering for the modification of proteins. chemimpex.com Its application aims to create more stable and effective therapeutic proteins. While the broader field of protein modification often focuses on the reactivity of the cysteine thiol group in general, the use of this compound suggests a role for this specific compound as a building block or modifying agent in certain protocols.
The general strategies for cysteine-based protein modification, which provide context for the application of cysteine derivatives like this compound, include:
Bioconjugation: Attaching other molecules, such as drugs, imaging agents, or polymers, to a protein at a specific cysteine residue.
Cross-linking: Forming covalent bonds between different parts of a protein or between different protein subunits to study their structure and interactions.
Introducing post-translational modifications: Mimicking natural modifications or introducing novel ones to study their effects on protein function.
The use of this compound in this context can be to introduce a D-cysteine residue into a peptide or protein structure, which can confer resistance to proteolysis, or to leverage its reactive thiol group for subsequent conjugation reactions.
Analytical Methodologies for D Cysteine Ethyl Ester and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is an indispensable tool for the separation and quantification of D-cysteine ethyl ester, providing critical data on both its chemical and optical purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the chemical purity of this compound. This technique separates the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. For cysteine esters and their derivatives, reverse-phase HPLC is commonly utilized, often employing a C18 column. rsc.org
The mobile phase typically consists of an aqueous component, such as water with an acid modifier like trifluoroacetic acid (TFA), and an organic component, like methanol (B129727) or acetonitrile. rsc.orgsielc.com Detection is frequently performed using an ultraviolet (UV) detector, with wavelengths set to monitor the absorbance of the compound, for instance, at 200 nm or 215 nm. rsc.orgsielc.com Commercial specifications for this compound hydrochloride often cite a purity of ≥ 98.5%, as determined by HPLC, underscoring the method's importance in quality control. chemimpex.com The analysis can identify and quantify impurities such as oxidation products (e.g., the corresponding disulfide) and byproducts from synthesis. researchgate.net
| Compound | Purity Specification | Analytical Method | Source |
|---|---|---|---|
| This compound Hydrochloride | ≥ 98.5% | HPLC | chemimpex.com |
Gas-Liquid Chromatography (GLC) for Optical Purity
While HPLC with chiral columns can be used for enantiomeric separation, Gas-Liquid Chromatography (GLC) is a specifically cited method for determining the optical purity of cysteine ethyl ester. sigmaaldrich.com Optical purity, expressed as enantiomeric excess (ee), is a critical parameter for chiral compounds, defining the degree to which one enantiomer is present in greater quantity than the other. For the corresponding L-enantiomer, an enantiomeric excess of 99% has been documented using GLC. sigmaaldrich.com This high level of precision demonstrates the capability of GLC, likely employing a chiral stationary phase, to resolve the D- and L-enantiomers and accurately quantify their relative proportions.
Spectroscopic Characterization Methods
Spectroscopic methods provide essential information about the molecular structure, functional groups, and electronic properties of this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to probe the structural characteristics of this compound by identifying its molecular vibrations. acs.orgnih.gov These analyses can be performed on the compound in both the solid state and in aqueous solutions to understand its behavior in different environments. nih.gov
Studies on the closely related L-cysteine ethyl ester hydrochloride have provided detailed vibrational assignments. researchgate.netconicet.gov.ar Key vibrational modes include:
S-H Stretching: The thiol group (S-H) exhibits a characteristic stretching band in the Raman spectrum. The position of this band can shift depending on its interaction with the molecular environment, such as when interacting with lipid bilayers. researchgate.netconicet.gov.ar
C-S Stretching: The carbon-sulfur bond also has a distinct stretching frequency, observable in Raman spectra. mdpi.com
Amine and Carbonyl Groups: The vibrations associated with the amine (NH₂) and ester carbonyl (C=O) groups are readily identified in IR spectra and are sensitive to hydrogen bonding and other intermolecular interactions. acs.orgresearchgate.net
These spectroscopic fingerprints are crucial for confirming the presence of key functional groups and for studying the compound's interactions with other molecules. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Spectroscopic Method | Significance |
|---|---|---|---|
| Thiol (S-H) | Stretching | Raman | Confirms presence of free thiol; sensitive to molecular interactions. conicet.gov.ar |
| Carbon-Sulfur (C-S) | Stretching | Raman | Structural marker for the cysteine backbone. mdpi.com |
| Amine (NH₂) | Bending/Stretching | IR/Raman | Indicates the protonation state and involvement in hydrogen bonding. acs.org |
| Carbonyl (C=O) | Stretching | IR | Confirms the ester functional group; sensitive to hydration and bonding. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For L-cysteine ethyl ester hydrochloride, the UV absorption maximum is dependent on the concentration and pH of the aqueous solution. acs.org This dependency arises from the equilibrium between the protonated amino group (-NH₃⁺) and the neutral form (-NH₂). acs.org At lower concentrations (10⁻³ M to 10⁻⁴ M), an absorption maximum is observed at approximately 218 nm. acs.org As the concentration increases to 10⁻¹ M, the peak shifts to around 235 nm. acs.org A similar absorption maximum between 235 nm and 237 nm is attributed to the thiolate form of the closely related cysteine methyl ester. rsc.org This information is vital for quantitative analysis and for understanding the electronic behavior of the molecule in solution.
| Concentration | Absorption Maximum (λmax) | Source |
|---|---|---|
| 10⁻⁴ M - 10⁻³ M | 218 nm | acs.org |
| 10⁻¹ M | 235 nm | acs.org |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. As an enantiomer, this compound is CD-active. The CD spectrum of a D-enantiomer is expected to be a mirror image of the spectrum of its corresponding L-enantiomer. rsc.orgresearchgate.net
Experimental data for derivatives of D- and L-cysteine ethyl ester confirm this mirror-image relationship. rsc.org The CD spectrum is sensitive to the same electronic transitions observed in UV-Vis spectroscopy and is similarly influenced by pH and the protonation state of the molecule. acs.org This technique is therefore not only fundamental for confirming the absolute configuration of the chiral center but also for investigating conformational properties of the molecule in solution. acs.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
For this compound hydrochloride, ¹H NMR spectra in deuterated methanol (MeOD) reveal characteristic signals that correspond to the different protons within the molecule. The protons of the ethyl group typically appear as a quartet and a triplet. The protons on the carbon backbone adjacent to the functional groups (amino, thiol, and ester) exhibit more complex splitting patterns (multiplets) due to their coupling with each other.
A study synthesizing this compound hydrochloride reported the following ¹H NMR data in MeOD (400 MHz): a multiplet between δ 4.56-4.36 ppm for the α-proton (CH), a quartet at δ 4.28 ppm (J = 6.6 Hz) for the methylene (B1212753) protons of the ethyl ester (-OCH₂CH₃), a multiplet between δ 3.56-3.44 ppm and another between δ 3.42-3.21 ppm for the β-protons (-CH₂SH), and a triplet at δ 1.30 ppm (J = 6.6 Hz) for the methyl protons of the ethyl ester (-OCH₂CH₃).
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹H | 4.56-4.36 | m | - | α-CH |
| ¹H | 4.28 | q | 6.6 | -OCH₂CH₃ |
| ¹H | 3.56-3.44 | m | - | -CH₂SH |
| ¹H | 3.42-3.21 | m | - | |
| ¹H | 1.30 | t | 6.6 | -OCH₂CH₃ |
Mass Spectrometry for Identification and Metabolic Profiling
Mass spectrometry (MS) is an indispensable tool for the identification of this compound and the elucidation of its metabolic fate. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its metabolites.
Electrospray ionization (ESI) is a common soft ionization technique used for analyzing amino acid derivatives like this compound, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion. The expected protonated molecule [M+H]⁺ for this compound (C₅H₁₁NO₂S) would have a calculated m/z that can be precisely matched by HRMS.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint. For this compound, predictable fragmentation pathways include:
Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester bond can result in the loss of the ethoxy group.
Loss of the entire ester group (-COOC₂H₅): A common fragmentation pathway for esters.
Cleavage of the C-C bond adjacent to the sulfur atom: This would result in fragments containing the thiol group.
Decarboxylation: Loss of CO₂ from the ester group after initial fragmentation.
While specific metabolic profiling studies on this compound are not extensively detailed in the available literature, research on L-cysteine metabolism provides a framework for potential metabolic pathways. It is plausible that this compound undergoes hydrolysis in vivo to D-cysteine and ethanol (B145695). D-cysteine could then enter various metabolic pathways. Stable-isotope labeling in conjunction with MS can be a powerful strategy to trace the metabolic fate of this compound.
| Compound | Molecular Formula | Ionization Mode | Expected [M+H]⁺ (m/z) | Potential Major Fragments |
|---|---|---|---|---|
| This compound | C₅H₁₁NO₂S | Positive ESI | 150.0583 | Loss of -OC₂H₅, Loss of -COOC₂H₅, Fragments from C-S bond cleavage |
X-ray Diffraction for Structural Elucidation
The crystal structure of L-cysteine ethyl ester hydrochloride reveals the protonation of the amino group, forming an ammonium (B1175870) cation, with the chloride ion serving as the counter-ion. The analysis details the intermolecular interactions, such as hydrogen bonding, which are crucial for the packing of the molecules in the crystal lattice. Studies have shown that the solid structure exhibits intermolecular hydrogen bonds involving the ammonium group and the thiol group as proton donors to the chloride ion (NH···Cl and Cl···HS). This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| L-Cysteine Ethyl Ester Hydrochloride | (Data from literature) | (Data from literature) | Protonated amino group, Intermolecular hydrogen bonding (NH···Cl and Cl···HS) |
Electrochemical and Biosensor Development for Detection
Electrochemical methods offer a sensitive and often rapid approach for the detection of thiol-containing compounds. While specific sensors for this compound are not widely reported, the extensive research on electrochemical sensors for cysteine provides a strong foundation for the development of such devices.
The core principle behind the electrochemical detection of cysteine and its derivatives is the oxidation of the thiol group (-SH) at the surface of an electrode. This oxidation process generates a measurable electrical signal (current or potential) that is proportional to the concentration of the analyte.
Various types of electrodes have been developed to enhance the sensitivity and selectivity of cysteine detection, including:
Modified Glassy Carbon Electrodes (GCEs): GCEs can be modified with nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene to increase the surface area and catalytic activity towards thiol oxidation.
Metal Electrodes: Noble metals like gold and platinum are effective for the electro-oxidation of thiols.
Chemically Modified Electrodes: Electrodes can be functionalized with specific chemical entities that have a high affinity for thiols, thereby improving selectivity.
Biosensors for cysteine often incorporate a biological recognition element, such as an enzyme, to achieve high specificity. While enzymatic sensors for D-amino acids are less common than for their L-counterparts, the development of D-amino acid oxidase-based biosensors could be a viable strategy for the selective detection of D-cysteine, a potential metabolite of this compound.
A significant challenge in the electrochemical detection of thiols in biological samples is the potential for interference from other electroactive species such as ascorbic acid and uric acid. The design of selective electrode surfaces and the use of specific recognition elements are key to overcoming this issue.
Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) for Related Thiol Esters
Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) are automated analytical techniques that are well-suited for the rapid and reproducible determination of various analytes, including thiol-containing compounds. These methods involve the injection of a discrete sample volume into a continuously flowing carrier stream, which then merges with reagent streams before passing through a detector.
For the analysis of thiol esters like this compound, FIA and SIA methods would typically involve a derivatization step to produce a chromophoric or fluorophoric product that can be detected spectrophotometrically or fluorometrically. Common derivatization reagents for thiols include:
Ellman's reagent (DTNB): Reacts with thiols to produce a yellow-colored product.
Thiol-reactive fluorescent probes: These reagents react with the thiol group to yield a highly fluorescent product, offering enhanced sensitivity.
SIA, a more recent development, offers several advantages over traditional FIA, including reduced reagent consumption and greater flexibility in handling complex analytical procedures. The computer-controlled nature of SIA allows for precise manipulation of small volumes of sample and reagents, making it a more environmentally friendly and cost-effective technique.
The application of FIA and SIA to the analysis of thiol-containing drugs and biomolecules has been well-documented. These techniques can be readily adapted for the quantification of this compound in various samples, providing a high-throughput and automated analytical solution.
Metabolic Pathways and Pharmacokinetics of D Cysteine Ethyl Ester Non Human Organisms
In Vivo Biotransformation and Metabolite Identification
The primary and most immediate metabolic step for D-cysteine ethyl ester upon entering a cell is the hydrolysis of its ethyl ester bond. This reaction is catalyzed by intracellular carboxyl-esterase enzymes. nih.gov This enzymatic action cleaves the ester, releasing D-cysteine and ethanol (B145695), thereby increasing the intracellular concentration of D-cysteine. nih.gov This mechanism is analogous to that of its L-isomer, L-cysteine ethyl ester (L-CYSee), which is also known to be a substrate for these enzymes. nih.gov The rapid conversion to D-cysteine is a key feature of the molecule's design, allowing it to act as an intracellular delivery system for the thiol amino acid.
A potential biotransformation pathway for this compound involves the modification of its thiol group. One such modification is S-nitrosylation, a process where a nitroso group is added to the sulfur atom. Research suggests that D-CYSee may be converted to S-nitroso-D-cysteine ethyl ester (S-nitroso-D-CYSee) through processes dependent on nitric oxide synthase. frontiersin.orgresearchgate.net S-nitrosothiols are known to play significant roles in cellular signaling and ventilatory control processes. frontiersin.orgresearchgate.net
Additionally, the thiol group of D-cysteine (following hydrolysis of D-CYSee) can participate in thiol-disulfide exchange reactions. This involves reacting with disulfide-containing molecules, such as oxidized glutathione (B108866) or cystine, leading to the formation of mixed disulfides and altering the cellular redox state. Redox-sensitive post-translational modifications on cysteine residues, like S-nitrosylation and S-glutathionylation, are known to impact the function of signaling proteins. jax.org
The thiol group of cysteine is susceptible to oxidation. In solution, L-cysteine and its esters can undergo a slow oxidation process to form the corresponding disulfide, cystine. researchgate.net Further oxidation of the disulfide is typically irreversible and can yield a variety of products, including sulfinic acid and sulfonic acid. researchgate.netresearchgate.net It is presumed that D-cysteine, released from D-CYSee, follows similar oxidation pathways. Another significant oxidative pathway involves the enzyme D-amino acid oxidase (DAAO), which is discussed in detail in section 6.4.
Comparative Metabolism of D- and L-Cysteine Ethyl Ester
It is hypothesized that the adverse effects observed with L-thiol esters may be due to their integration into various metabolic pathways, a fate that D-thiol esters largely avoid. frontiersin.orgnih.gov The ability of both isomers to reverse opioid-induced respiratory depression suggests that this specific therapeutic action is not dependent on stereospecific processes. nih.gov However, other effects, such as the L-isomer's ability to induce upper airway obstruction, appear to involve stereospecific mechanisms not activated by D-CYSee. nih.gov This suggests that while both compounds can deliver cysteine intracellularly, the subsequent metabolic handling of the D- and L-isomers differs significantly, leading to distinct pharmacological profiles.
| Feature | This compound (D-CYSee) | L-Cysteine Ethyl Ester (L-CYSee) | Reference |
|---|---|---|---|
| Cellular Penetration | High | High | frontiersin.orgnih.govnih.gov |
| Reversal of Opioid-Induced Respiratory Depression | Effective | Effective | nih.gov |
| Stereospecificity of Respiratory Reversal | Independent of stereospecific processes | Independent of stereospecific processes | nih.gov |
| Involvement in Metabolic Pathways | Thought to be minimal | Readily enters metabolic pathways | frontiersin.orgnih.gov |
| Induction of Upper Airway Obstruction | Not observed | Observed (stereospecific mechanism) | nih.gov |
Cellular Uptake and Distribution in Tissues (e.g., Central Nervous System, Periphery)
A defining pharmacokinetic characteristic of this compound is its ability to readily cross cell membranes. frontiersin.orgresearcher.life The esterification of the carboxyl group of D-cysteine drastically increases the molecule's lipophilicity, which facilitates its diffusion across the blood-brain barrier and into various tissues. ovid.comresearchgate.net
Studies in rats have shown that systemically administered cysteine ethyl esters rapidly penetrate both peripheral and central structures. nih.govnih.gov This broad distribution includes the brain, lungs, and muscles of the chest wall. researcher.lifenih.gov The ability of D-CYSee to enter the central nervous system is critical to its mechanism of action in counteracting the central effects of opioids. frontiersin.orgnih.gov Unlike its parent compound, D-cysteine, which shows poor cell penetrability, D-CYSee effectively bypasses transport limitations, ensuring delivery of the thiol-containing amino acid to intracellular compartments. frontiersin.orgnih.govfrontiersin.orgjax.org
Role of D-Amino Acid Oxidase (DAAO) in D-Cysteine Regulation and Potential Relevance to this compound
D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids, including D-cysteine. nih.govwikipedia.org This enzyme is found in various tissues, particularly the liver and kidneys, and plays a role in the metabolism and detoxification of D-amino acids that may accumulate from dietary sources or endogenous processes. nih.govbroadinstitute.org
In the context of this compound, DAAO is relevant after the initial hydrolysis step releases free D-cysteine. DAAO metabolizes D-cysteine to 3-mercaptopyruvate (B1229277), ammonia, and hydrogen peroxide. nih.govnih.govbroadinstitute.org The 3-mercaptopyruvate can then be converted to hydrogen sulfide (B99878) (H₂S) by the enzyme 3-mercaptopyruvate sulfurtransferase. nih.govnih.gov This DAAO/3-MST pathway represents a potential mechanism by which D-CYSee could lead to the production of H₂S, a gaseous signaling molecule with various physiological roles. nih.govnih.govnih.gov However, some research suggests that the primary effects of D-CYSee are not due to its conversion to H₂S via this pathway. nih.gov The main biological role of DAAO is considered to be a detoxification system to metabolize D-amino acids that could otherwise accumulate and cause cellular damage. broadinstitute.org
Future Research Directions and Unexplored Avenues for D Cysteine Ethyl Ester
Elucidating Stereospecific Intracellular Signaling Cascades
A crucial area for future research is the detailed elucidation of intracellular signaling cascades affected by D-cysteine ethyl ester, with a particular focus on stereospecificity. Current studies indicate that the primary beneficial effects of D-CYSee, such as reversing opioid-induced respiratory depression (OIRD), appear to be independent of stereospecific processes. nih.gov For instance, both this compound and its L-isomer, L-cysteine ethyl ester (L-CYSee), can counteract the adverse respiratory effects of morphine. nih.govfrontiersin.org However, there is evidence that L-CYSee can induce upper airway obstruction through stereospecific mechanisms that are not activated by D-CYSee. nih.gov
This distinction suggests that while the core therapeutic action may be non-stereospecific, potentially related to the delivery of cysteine intracellularly and subsequent antioxidant effects, other stereospecific pathways are activated by the L-isomer. frontiersin.orgfrontiersin.org Future investigations should aim to identify these divergent pathways. It is hypothesized that the efficacy of D-CYSee stems from its ability to enter cells and modulate intracellular signaling, a feat the parent thiol, D-cysteine, cannot effectively accomplish on its own. frontiersin.orgnih.gov Research should focus on identifying the specific protein interactions, enzymatic pathways, and redox-sensitive signaling nodes that are differentially modulated by D-CYSee versus L-CYSee to fully understand the molecular basis of their effects.
Investigation of Long-Term Effects and Mechanistic Depth in Disease Models
Current research has demonstrated the efficacy of this compound in acute and short-term models of opioid dependence. Studies in male Sprague Dawley rats have shown that co-administration of D-CYSee with morphine over 36 hours can diminish the development of physical dependence. nih.govjax.org Furthermore, a 12-hour infusion of D-CYSee in rats with pre-existing morphine dependence was shown to reduce the signs of naloxone-precipitated withdrawal. frontiersin.orgnih.gov These findings suggest that D-CYSee can both prevent the development of and reverse established physical dependence on opioids. nih.govjax.org
The proposed mechanism involves D-CYSee's ability to act as a cell-penetrant antioxidant, potentially counteracting the effects of morphine's inhibition of the cysteine transporter EAA3 (excitatory amino acid transporter 3). frontiersin.orgnih.govjax.org However, the long-term efficacy and the deeper mechanistic details remain to be fully explored. Future studies should extend the duration of these disease models to investigate if the benefits of D-CYSee are sustained and to monitor for any potential long-term consequences. Mechanistic studies should probe deeper into the downstream effects of restoring intracellular cysteine levels and how this impacts neuronal plasticity, receptor expression, and inflammatory pathways associated with chronic opioid use and withdrawal.
| Withdrawal Sign | Morphine + Vehicle | Morphine + D-cysteine | Morphine + D-CYSee |
| Jumps | Pronounced | Pronounced | Reduced |
| Wet-Dog Shakes | Pronounced | Pronounced | Reduced |
| Rears | Pronounced | Pronounced | Reduced |
| Circling | Pronounced | Pronounced | Reduced |
| Fore-Paw Licking | Pronounced | Pronounced | Reduced |
| Full-Body Writhes | Pronounced | Pronounced | Reduced |
| Sneezes | Pronounced | Pronounced | Unaffected |
This table summarizes the effects of this compound (D-CYSee) infusion on naloxone-precipitated withdrawal signs in rats after 36 hours of morphine administration, based on findings from studies in male Sprague Dawley rats. frontiersin.org
Development of Advanced Delivery Systems and Targeted Approaches
The ethyl esterification of D-cysteine represents a significant advancement in itself, transforming the poorly cell-permeable amino acid into a lipophilic compound capable of crossing cell membranes, including the blood-brain barrier. iu.eduresearchgate.net This enhanced delivery is fundamental to its observed biological effects, as the parent compound, D-cysteine, is largely ineffective when administered systemically in models of OIRD and dependence. frontiersin.orgnih.gov The ester allows the compound to enter cells, where it is likely hydrolyzed by intracellular carboxylesterases to release D-cysteine. iu.edu
Future research could build upon this principle to develop even more sophisticated delivery systems. This could involve creating novel lipophilic analogues, such as D-cysteine ethyl amide (D-CYSea), which has also shown efficacy in preventing physical dependence to fentanyl in rats. jax.org Other strategies could include conjugation to targeting moieties to direct the compound to specific cell types or brain regions heavily implicated in opioid dependence. The development of nanoparticle-based carriers or prodrugs with controlled-release properties could further optimize the pharmacokinetic profile of D-CYSee, potentially improving its therapeutic index and duration of action.
| Characteristic | D-cysteine | This compound (D-CYSee) |
| Lipophilicity | Low | High |
| Cell Permeability | Poor | High |
| Blood-Brain Barrier Penetration | Ineffective | Effective |
| Efficacy in OIRD Reversal | Ineffective | Effective |
| Mechanism | Acts extracellularly | Acts intracellularly after uptake |
This table compares the properties of D-cysteine and its ethyl ester derivative, highlighting how esterification functions as an advanced delivery mechanism. frontiersin.orgnih.goviu.eduresearchgate.net
Integration with Omics Technologies for Comprehensive Biological Understanding
To gain a holistic view of the biological impact of this compound, future research should integrate multi-omics technologies. mdpi.com To date, research has focused on behavioral, physiological, and targeted molecular assays. A broader, unbiased approach using transcriptomics, proteomics, and metabolomics would provide a comprehensive map of the cellular and systemic changes induced by D-CYSee, particularly in the context of disease models like opioid dependence. mdpi.com
Transcriptomics (RNA-seq): Could identify gene expression networks that are normalized by D-CYSee treatment in the brains of opioid-dependent animals.
Proteomics: Could reveal changes in protein expression and post-translational modifications, such as oxidation or nitrosylation, that are reversed by D-CYSee, providing direct evidence of its impact on cellular redox status.
Metabolomics: Could uncover shifts in metabolic pathways, particularly those related to glutathione (B108866) synthesis, hydrogen sulfide (B99878) (H₂S) production, and neurotransmitter metabolism, offering a functional readout of the compound's activity. nih.gov
Integrating these large-scale datasets can help identify novel mechanisms of action, discover potential biomarkers of treatment response, and reveal previously unknown therapeutic targets. mdpi.com
Exploration of this compound in Other Non-Human Disease Models
The majority of published research on this compound has focused on its effects in rat models of opioid-induced respiratory depression and physical dependence. frontiersin.orgfrontiersin.orgjax.org While this is a critical area of need, the compound's fundamental properties as a cell-permeable antioxidant suggest it may have utility in a broader range of pathologies. chemimpex.com
Future studies should explore the efficacy of D-CYSee in other non-human disease models where oxidative stress and impaired cysteine metabolism are implicated. Potential areas of investigation include:
Neurodegenerative Diseases: Models of Parkinson's or Alzheimer's disease, where oxidative damage is a key pathological feature.
Ischemia-Reperfusion Injury: Models of stroke or myocardial infarction, where restoring intracellular antioxidant capacity could be protective.
Toxicology: Models of toxicity induced by agents that deplete glutathione, to see if D-CYSee can provide a protective effect.
Testing D-CYSee in a variety of validated animal models will be essential to determine the full scope of its therapeutic potential beyond its current applications.
Computational Modeling and Simulation for Predicting Biological Behavior
Computational modeling and simulation offer powerful tools to predict the biological behavior of this compound and to refine future experimental designs. researchgate.net Molecular docking simulations could be used to identify potential protein targets beyond those already known, predicting how D-CYSee or its parent molecule might interact with enzymes, receptors, or transporters.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling can simulate the absorption, distribution, metabolism, and excretion of D-CYSee, helping to optimize dosing regimens for sustained efficacy. Furthermore, systems biology approaches could be used to create computational models of the intracellular signaling networks involved in opioid dependence. researchgate.net By simulating the effect of increasing intracellular cysteine levels via D-CYSee administration, these models could predict downstream consequences on the entire network, generating new, testable hypotheses about its mechanism of action. researcher.life This in silico approach can accelerate research by prioritizing the most promising experimental avenues for in vitro and in vivo validation. researchgate.net
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing D-cysteine ethyl ester in peptide synthesis?
- Methodological Answer : Synthesis typically involves esterification of D-cysteine with ethanol under acidic conditions. Characterization should include:
- Optical purity analysis : Use chiral GLC or HPLC to confirm enantiomeric excess (e.g., ≥99% ee) .
- Structural validation : NMR (¹H/¹³C) and mass spectrometry to verify molecular structure and confirm the absence of racemization.
- Melting point determination : Compare with literature values (e.g., 123–125°C for L-cysteine ethyl ester hydrochloride as a reference) .
- Key Considerations : Ensure inert atmosphere to prevent oxidation of the thiol group during synthesis.
Q. How can researchers design in vitro studies to assess the stability of this compound under physiological conditions?
- Methodological Answer :
- Buffer systems : Test stability in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Analytical techniques : Use LC-MS to quantify degradation products over time.
- Thiol-specific assays : Employ Ellman’s reagent (DTNB) to monitor free thiol availability, as oxidation to disulfides reduces bioactivity .
Advanced Research Questions
Q. What mechanisms underlie the ability of this compound to reverse opioid-induced respiratory depression?
- Methodological Answer :
- In vivo models : Use freely moving rats with telemetry implants to measure arterial blood-gas chemistry (PaO₂, PaCO₂) and respiratory rate after co-administration of morphine and this compound (e.g., 250 µmol/kg IV) .
- Molecular pathways : Investigate nitric oxide (NO) modulation via S-nitrosylation of opioid receptors or thiol-redox interactions using selective inhibitors (e.g., L-NAME for NO synthase) .
- Data interpretation : Compare pre- and post-treatment values with ANOVA and post-hoc tests (e.g., p<0.05 for significance) .
Q. How should researchers address contradictions in data on this compound’s efficacy in opioid withdrawal models?
- Methodological Answer :
- Variable control : Standardize withdrawal protocols (e.g., naloxone-precipitated vs. spontaneous withdrawal) and dosing schedules (e.g., acute vs. chronic morphine exposure) .
- Biomarker validation : Measure epigenetic markers (e.g., DNA methylation at OPRM1 loci) to correlate with behavioral outcomes .
- Statistical reconciliation : Apply multivariate regression to isolate confounding factors (e.g., sex differences, batch effects in animal cohorts) .
Q. What experimental designs are optimal for studying this compound’s impact on calcium signaling in neuronal cells?
- Methodological Answer :
- Cell models : Isolate superior cervical ganglion (SCG) neurons and measure intracellular Ca²⁺ flux using Fura-2AM fluorescence .
- Pharmacological challenges : Pre-treat cells with fentanyl (10–100 nM) to inhibit calcium activity, followed by this compound (1–10 µM) to assess reversibility .
- Replication criteria : Include ≥3 biological replicates and validate with patch-clamp electrophysiology to confirm ion channel effects .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Methodological Answer :
- Detailed protocols : Specify reaction times, solvent ratios, and purification steps (e.g., recrystallization from ethanol/ether) .
- Supplementary data : Provide FT-IR spectra, chromatograms, and crystallography data (if applicable) in supporting information .
- Batch records : Log lot numbers and storage conditions (e.g., desiccated at –20°C) to address variability .
Ethical and Safety Considerations
Q. What ethical guidelines apply to preclinical studies using this compound in opioid-dependent animal models?
- Methodological Answer :
- IACUC compliance : Adhere to protocols for minimizing distress (e.g., humane endpoints for withdrawal symptoms) .
- Data transparency : Disclose all adverse events (e.g., seizures, hyperventilation) in publications, even if statistically non-significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
